1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene

Description

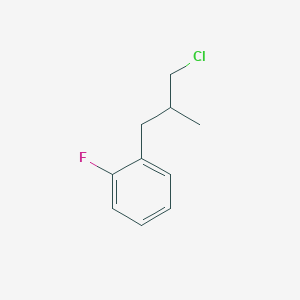

1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene is a halogenated aromatic compound featuring a fluorine atom at the ortho position of the benzene ring and a branched 3-chloro-2-methylpropyl substituent. For example, 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene (CAS 1343231-00-4) has a molecular formula of C₁₀H₁₂ClF and a molecular weight of 186.65 g/mol . The positional isomerism (fluoro at position 2 vs. 3) likely influences electronic and steric properties, affecting reactivity and applications in synthesis or pharmaceuticals.

Properties

Molecular Formula |

C10H12ClF |

|---|---|

Molecular Weight |

186.65 g/mol |

IUPAC Name |

1-(3-chloro-2-methylpropyl)-2-fluorobenzene |

InChI |

InChI=1S/C10H12ClF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |

InChI Key |

VEHFFKDUOWGHLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene typically involves the alkylation of 2-fluorobenzene with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the exclusion of moisture, which can interfere with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the final product is achieved through techniques like distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The presence of the chloro group makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: Reduction of the compound can occur at the aromatic ring or the alkyl chain, resulting in the formation of partially or fully reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 1-(3-hydroxy-2-methylpropyl)-2-fluoro-benzene or 1-(3-amino-2-methylpropyl)-2-fluoro-benzene can be formed.

Oxidation Products: Products like 1-(3-chloro-2-methylpropanol)-2-fluoro-benzene or 1-(3-chloro-2-methylpropanoic acid)-2-fluoro-benzene are common.

Reduction Products: Reduced products may include 1-(3-chloro-2-methylpropyl)-2-fluorocyclohexane.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a lead compound in drug discovery.

Medicine: Research into the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions. For example, the compound may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular signaling processes.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The branched 3-chloro-2-methylpropyl group may complicate purification, as seen in analogs requiring specialized extraction methods (e.g., acid-base partitioning in Roger Bellon’s synthesis of Perimethazine) .

- Data Gaps : Direct data on the target compound’s toxicity, stability, and reaction pathways are absent. Extrapolations from analogs carry uncertainty due to positional isomerism and functional group variations.

Biological Activity

1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene, also known as a substituted fluoroalkyl benzene compound, has garnered attention in organic chemistry and pharmaceuticals due to its unique structural properties and potential biological activities. The compound is characterized by a fluoro group and a chloroalkyl side chain attached to a benzene ring, which influences its reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C10H12ClF

- Structural Features :

- A benzene ring with a fluoro substituent at the 2-position.

- A chloroalkyl group (3-chloro-2-methylpropyl) at the 1-position.

The presence of both electron-withdrawing (fluoro) and electron-donating (chloroalkyl) groups affects the compound's electrophilic aromatic substitution reactions and its overall reactivity in biological systems.

Biological Activity Overview

Research on the biological activity of this compound indicates potential pharmacological applications, particularly in drug development. Here are some key areas of investigation:

1. Interaction with Biological Targets

Studies utilizing molecular docking and in vitro assays have been conducted to evaluate how this compound interacts with various enzymes and receptors. These interactions are crucial for understanding its pharmacological potential. For instance, the compound's binding affinity to certain enzymes may indicate its potential as an inhibitor or modulator in biochemical pathways.

2. Antimicrobial Activity

Preliminary investigations suggest that derivatives of similar structures exhibit antimicrobial properties. The presence of halogen atoms (like chlorine and fluorine) is often correlated with increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Study 1: Molecular Docking Analysis

A study conducted on structurally similar compounds evaluated their binding interactions with COX enzymes. The results indicated that certain derivatives had IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2, respectively. This suggests that this compound may exhibit comparable activity, warranting further investigation into its structure-activity relationship (SAR) .

Case Study 2: Antimicrobial Screening

In a screening of various halogenated compounds, those similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of the bacterial cell wall integrity or interference with protein synthesis pathways .

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

| Compound | Biological Activity | IC50/ED50 Values | Mechanism of Action |

|---|---|---|---|

| 1-(3-Chloro-2-methylpropyl)-4-fluorobenzene | Antimicrobial | Not specified | Cell membrane disruption |

| Similar Fluorinated Compounds | Anti-inflammatory | COX-1: 19.45 μM | Inhibition of COX enzymes |

| Other Halogenated Benzene Derivatives | Antimicrobial | Varies | Interference with metabolic processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.